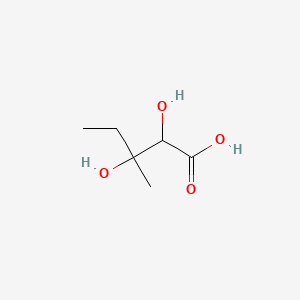

Ácido 2,3-dihidroxi-3-metilpentanoico

Descripción general

Descripción

El Ácido 2,3-Dihidroxivalérico es un compuesto orgánico que pertenece a la clase de ácidos grasos hidroxilados. Estos son ácidos grasos en los que la cadena contiene un grupo hidroxilo. La fórmula química del Ácido 2,3-Dihidroxivalérico es C6H12O4, y tiene un peso molecular de 148.1571 g/mol

Aplicaciones Científicas De Investigación

El Ácido 2,3-Dihidroxivalérico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos y como reactivo en reacciones químicas.

Biología: El compuesto se estudia por su papel en las vías metabólicas y su potencial como biomarcador para ciertas enfermedades.

Medicina: Se está investigando para explorar sus posibles efectos terapéuticos, incluido su uso como agente antiinflamatorio o antioxidante.

Industria: Se utiliza en la producción de polímeros biodegradables y otros materiales ecológicos.

Mecanismo De Acción

El mecanismo de acción del Ácido 2,3-Dihidroxivalérico implica su interacción con dianas moleculares y vías específicas. Los grupos hidroxilo en el compuesto le permiten participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores. Estas interacciones pueden modular la actividad de varias vías biológicas, lo que lleva a los efectos observados. Por ejemplo, puede actuar como un modulador alostérico de ciertos receptores, influyendo en su actividad y vías de señalización posteriores .

Análisis Bioquímico

Biochemical Properties

2,3-Dihydroxy-3-methylpentanoic acid is synthesized by the action of acetolactate mutase, which converts α-aceto-α-hydroxybutyrate into 3-hydroxy-2-keto-3-methylpentanoate. This intermediate is then reduced by NAD(P)H to form 2,3-Dihydroxy-3-methylpentanoic acid . The compound interacts with dihydroxyacid dehydratase, which catalyzes its conversion into 2-keto-3-methylvalerate and water . These interactions highlight the compound’s role in the isoleucine biosynthesis pathway.

Cellular Effects

2,3-Dihydroxy-3-methylpentanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an intermediate in isoleucine metabolism, it affects the availability of isoleucine and its derivatives, which are essential for protein synthesis and other cellular functions . The compound’s impact on cellular metabolism can influence cell growth, differentiation, and overall cellular health.

Molecular Mechanism

At the molecular level, 2,3-Dihydroxy-3-methylpentanoic acid exerts its effects through specific binding interactions with enzymes involved in the isoleucine biosynthesis pathway. The compound binds to acetolactate mutase and dihydroxyacid dehydratase, facilitating the conversion of intermediates in the pathway . These interactions are crucial for maintaining the flux of metabolites through the pathway and ensuring the efficient synthesis of isoleucine.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,3-Dihydroxy-3-methylpentanoic acid can influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,3-Dihydroxy-3-methylpentanoic acid can vary with different dosages in animal models. Low to moderate doses of the compound are generally well-tolerated and can enhance isoleucine metabolism . High doses may result in toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2,3-Dihydroxy-3-methylpentanoic acid is involved in the isoleucine biosynthesis pathway. It is synthesized from α-aceto-α-hydroxybutyrate by acetolactate mutase and subsequently reduced to form the compound . The compound is then converted into 2-keto-3-methylvalerate by dihydroxyacid dehydratase . These metabolic pathways are essential for the production of isoleucine and its derivatives, which play critical roles in cellular metabolism.

Transport and Distribution

Within cells, 2,3-Dihydroxy-3-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of the compound within tissues can influence its availability for metabolic processes and its overall biological activity.

Subcellular Localization

2,3-Dihydroxy-3-methylpentanoic acid is localized in specific subcellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of the compound can affect its activity and function, including its interactions with enzymes and other biomolecules involved in isoleucine metabolism.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido 2,3-Dihidroxivalérico se puede lograr a través de varios métodos. Un enfoque común implica la hidroxilación del ácido valerianico. Este proceso generalmente requiere el uso de agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el tetróxido de osmio (OsO4) en condiciones controladas para introducir grupos hidroxilo en las posiciones 2 y 3 de la molécula de ácido valerianico .

Métodos de Producción Industrial: En un entorno industrial, la producción del Ácido 2,3-Dihidroxivalérico se puede optimizar mediante procesos biotecnológicos. Por ejemplo, la bacteria Klebsiella pneumoniae ha sido diseñada para producir Ácido 2,3-Dihidroxivalérico mediante fermentación. Al interrumpir genes específicos en la vía metabólica, como el gen ilvD, la bacteria puede acumular cantidades significativas del compuesto en su caldo de cultivo . Este método ofrece una alta relación de conversión y un título final, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido 2,3-Dihidroxivalérico experimenta diversas reacciones químicas, incluidas la oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Los grupos hidroxilo en el Ácido 2,3-Dihidroxivalérico se pueden oxidar para formar cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: El compuesto se puede reducir para formar dioles o alcoholes utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales mediante reacciones con reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir dioles o alcoholes .

Comparación Con Compuestos Similares

El Ácido 2,3-Dihidroxivalérico se puede comparar con otros compuestos similares, como:

2,3-Dihidroxiisovalerato: Un intermedio en la biosíntesis de valina y leucina, producido por microorganismos como Klebsiella pneumoniae.

2,3-Dihidroxi-3-metilvalerato: Un compuesto relacionado con propiedades químicas similares pero funciones biológicas diferentes.

La singularidad del Ácido 2,3-Dihidroxivalérico radica en su patrón de hidroxilación específico y sus posibles aplicaciones en diversos campos. Su capacidad de someterse a diversas reacciones químicas y su papel en las vías biológicas lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.

Propiedades

Número CAS |

562-43-6 |

|---|---|

Fórmula molecular |

C6H12O4 |

Peso molecular |

148.16 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/t4-,6+/m0/s1 |

Clave InChI |

PDGXJDXVGMHUIR-UJURSFKZSA-N |

SMILES |

CCC(C)(C(C(=O)O)O)O |

SMILES isomérico |

CC[C@](C)([C@H](C(=O)O)O)O |

SMILES canónico |

CCC(C)(C(C(=O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2,3-Dihydroxy-3-methylpentanoic acid?

A1: 2,3-Dihydroxy-3-methylpentanoic acid, often abbreviated as DHI, plays a crucial role in the biosynthesis of isoleucine, an essential amino acid. [] It serves as a substrate for the enzyme αβ-dihydroxyacid dehydratase, which catalyzes a key dehydration step in the isoleucine biosynthetic pathway. [, ]

Q2: How does the structure of 2,3-Dihydroxy-3-methylpentanoic acid influence its activity as a substrate for αβ-dihydroxyacid dehydratase?

A2: Studies have shown that the stereochemistry of 2,3-Dihydroxy-3-methylpentanoic acid is crucial for its recognition and activity with the enzyme. Specifically, only the 2R,3R-isomer of DHI supports the growth of isoleucine-requiring strains of Salmonella typhimurium and acts as a substrate for the αβ-dihydroxyacid dehydratase. [] This highlights the stereospecificity of the enzyme, which only utilizes substrates with the 2R configuration. [] Additionally, the size of the alkyl substituent at C-3 significantly impacts enzyme activity. For example, replacing the methyl group with a propyl group greatly reduces activity, while a butyl group almost completely abolishes it. []

Q3: Can you describe the stereospecific mechanism of αβ-dihydroxyacid dehydratase with 2,3-Dihydroxy-3-methylpentanoic acid?

A3: The αβ-dihydroxyacid dehydratase exhibits stereospecificity by removing the proton from C-3 of the substrate that occupies the same stereochemical position as the departing hydroxyl group. [] This suggests a concerted mechanism where proton abstraction and hydroxyl group elimination occur in a coordinated manner.

Q4: Beyond its role in isoleucine biosynthesis, has 2,3-Dihydroxy-3-methylpentanoic acid been found in other natural contexts?

A4: Interestingly, 2,3-Dihydroxy-3-methylpentanoic acid is also found as the esterifying acid of strigosine, a pyrrolizidine alkaloid. [] This finding suggests a potential broader role for this compound in natural product biosynthesis.

Q5: Are there any synthetic routes available for obtaining specific isomers of 2,3-Dihydroxy-3-methylpentanoic acid?

A5: Yes, researchers have successfully synthesized various isomers of 2,3-Dihydroxy-3-methylpentanoic acid. For instance, the (2R,3S)-(-)-2,3-Dihydroxy-3-methylpentanoic acid was synthesized from a sugar derivative, demonstrating the potential for chirally controlled synthesis of this biologically relevant compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.